molecular formula C5H14ClN3O B1376605 1-(2-Methoxyethyl)-1-methylguanidine hydrochloride CAS No. 1423027-04-6

1-(2-Methoxyethyl)-1-methylguanidine hydrochloride

Cat. No. B1376605
CAS RN: 1423027-04-6
M. Wt: 167.64 g/mol
InChI Key: QNNKCUGMVZVVBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Methoxyethyl)-1-methylguanidine hydrochloride (MEMG HCl) is an organic compound that has been studied for its potential applications in a variety of research areas. It is a white, odorless, crystalline powder that is soluble in water and alcohol. MEMG HCl is an important reagent in organic synthesis and has been used in a variety of lab experiments and scientific research applications.

Scientific Research Applications

1. Catalysis in Synthesis Processes

1-(2-Methoxyethyl)-1-methylguanidine hydrochloride, related to guanidine derivatives, has been noted for its use in catalytic applications. Tetramethylguanidine-based ionic liquids, which share structural similarities, were effectively used as catalysts in the synthesis of propylene glycol methyl ether, yielding high productivity under mild conditions. This highlights the potential of related guanidine compounds, including 1-(2-Methoxyethyl)-1-methylguanidine hydrochloride, in catalytic roles in chemical synthesis processes (Liang et al., 2010).

2. Marine Natural Products Chemistry

While not directly involving 1-(2-Methoxyethyl)-1-methylguanidine hydrochloride, related chemical studies have discovered compounds like N-(4-methoxybenzoyl)-N'-methylguanidine from marine sources, emphasizing the breadth of guanidine derivatives in natural product chemistry and their potential biologically active properties (Wessels et al., 2001).

3. Radioligand Applications in Neuroscience

Compounds structurally similar to 1-(2-Methoxyethyl)-1-methylguanidine hydrochloride, like methylguanidine derivatives, have been utilized in neuroscience as radioligands to study receptor systems in the brain, demonstrating the potential utility of such compounds in medical imaging and neuroscientific research (van der Aart et al., 2017).

4. Inhibition of Enzymatic Activities

Guanidine derivatives have been explored for their enzyme inhibition properties. For instance, N-(4-aminobutyl)-N'-(2-Methoxyethyl)guanidine is a potent inhibitor of human dimethylarginine dimethylaminohydrolase-1 (hDDAH-1), indicating the therapeutic potential of guanidine derivatives in modulating enzyme activities linked to diseases (Lunk et al., 2019).

properties

IUPAC Name

1-(2-methoxyethyl)-1-methylguanidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13N3O.ClH/c1-8(5(6)7)3-4-9-2;/h3-4H2,1-2H3,(H3,6,7);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNNKCUGMVZVVBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCOC)C(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Methoxyethyl)-1-methylguanidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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